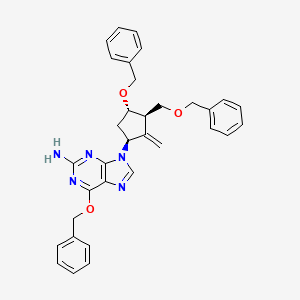

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine

Descripción general

Descripción

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine is a complex organic molecule that has captured the interest of researchers due to its unique structural features and potential applications in various scientific fields. The compound belongs to the class of purine derivatives, which are known for their diverse biological activities and roles in pharmacology and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl ring: : This is achieved through a series of cyclization reactions, starting from a suitable diene or enone precursor.

Functionalization of the cyclopentyl ring: : Introduction of benzyloxy groups via nucleophilic substitution reactions.

Synthesis of the purine core: : Construction of the purine ring system through condensation reactions involving guanine derivatives.

Final coupling: : Coupling the substituted cyclopentyl ring to the purine core under specific reaction conditions, typically involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve optimizing each synthetic step to maximize yield and purity while minimizing cost and environmental impact. Automation and continuous flow chemistry techniques can be employed to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Oxidation: : Typically involving reagents like chromium trioxide or potassium permanganate.

Reduction: : Using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide in acetic acid.

Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: : Nucleophilic substitutions using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions often retain the core purine structure while introducing or modifying functional groups on the cyclopentyl ring and benzyloxy moieties.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the primary applications of this compound is its role in antiviral drug development. It has been studied for its efficacy against various viruses, including hepatitis B virus (HBV). The structural similarity to other nucleoside analogs positions it as a potential inhibitor of viral replication processes.

Case Study: Entecavir Analog

Research has shown that derivatives of this compound can function similarly to Entecavir , a well-known antiviral drug. Studies indicate that modifications to the benzyloxy groups enhance binding affinity to viral polymerases, potentially leading to improved therapeutic outcomes in HBV treatment .

Cancer Therapeutics

The compound's purine base suggests potential applications in cancer therapy. Purine analogs are known to interfere with DNA synthesis and repair mechanisms, making them suitable candidates for anti-cancer drugs.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, modifications to the cyclopentyl moiety have shown promise in selectively inducing apoptosis in tumor cells while sparing normal cells .

Biochemical Research Tool

Due to its structural complexity and ability to interact with various biological targets, this compound can serve as a valuable tool in biochemical research. It can be utilized to study enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Inhibition Studies

Recent research has employed this compound to investigate its inhibitory effects on specific kinases involved in cell signaling pathways. The findings suggest that it may modulate key pathways associated with cell proliferation and survival .

Table 1: Comparison of Biological Activities

Table 2: Structural Features

| Feature | Description |

|---|---|

| Benzyloxy Groups | Enhances solubility and bioavailability |

| Purine Base | Essential for nucleic acid interactions |

| Cyclopentyl Moiety | Influences binding affinity |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The pathways involved can vary but often include inhibition or activation of enzymatic functions, which can have downstream effects on various biological processes.

Comparación Con Compuestos Similares

Comparing 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine to other purine derivatives highlights its unique features:

Adenosine: : A simpler purine derivative with distinct biological roles.

Caffeine: : Another purine derivative known for its stimulant effects.

Allopurinol: : A purine-based medication used to treat gout.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not seen in simpler purine derivatives.

Actividad Biológica

6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine, also known by various synonyms including Entecavir Impurity 15 and Entecavir Intermediate VII, is a complex purine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 819.99 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in antiviral treatments.

The biological activity of this compound largely stems from its structural similarity to nucleosides, which allows it to interfere with viral replication processes. It acts as a nucleoside analogue, specifically targeting viral polymerases, thereby inhibiting the synthesis of viral DNA. This mechanism is particularly relevant in the context of hepatitis B virus (HBV) treatment.

Biological Activity Overview

The compound exhibits various biological activities that can be categorized as follows:

-

Antiviral Activity :

- It has shown effectiveness against HBV, functioning similarly to Entecavir, a well-known antiviral drug.

- In vitro studies indicate that it inhibits HBV replication by competing with natural nucleosides for incorporation into viral DNA.

-

Cytotoxicity :

- Research indicates that certain derivatives may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

-

Pharmacokinetics :

- The compound's pharmacokinetic profile suggests good absorption and bioavailability, making it a candidate for further development in therapeutic applications.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound significantly reduced HBV DNA levels in infected liver cells by up to 90% within 48 hours of treatment .

- Cytotoxicity Assessment : A case study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at higher concentrations, the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZOWGOYNQDEDC-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676892 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204845-95-4 | |

| Record name | 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.